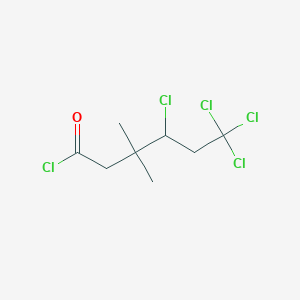
4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride is a chemical compound with the molecular formula C8H11Cl5O. It is known for its unique structure, which includes multiple chlorine atoms and a hexanoyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride typically involves the chlorination of 3,3-dimethylhexanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of large quantities of chlorine gas and specialized equipment to handle the corrosive nature of the reagents.
化学反应分析
Types of Reactions
4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidizing agents can further oxidize the compound to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce less chlorinated compounds.
科学研究应用
4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and the context of the interaction.
相似化合物的比较
Similar Compounds
3,3-Dimethylhexanoyl chloride: Lacks the chlorine atoms present in 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride.
4,6,6,6-Tetrachlorohexanoyl chloride: Similar structure but without the dimethyl groups.
2,2,2-Trichloroethyl chloroformate: Contains multiple chlorine atoms but has a different functional group.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of both hexanoyl and dimethyl groups. This unique structure gives it distinct chemical properties and reactivity compared to similar compounds.
属性
IUPAC Name |
4,6,6,6-tetrachloro-3,3-dimethylhexanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl5O/c1-7(2,4-6(10)14)5(9)3-8(11,12)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJMLLGWGXKENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)C(CC(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604469 |
Source


|
| Record name | 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-96-2 |
Source


|
| Record name | 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
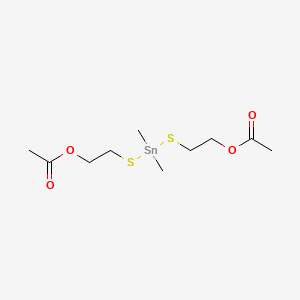
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)


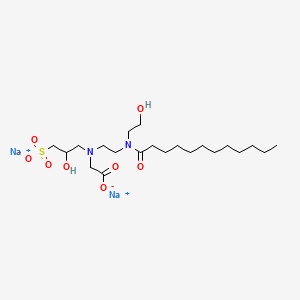
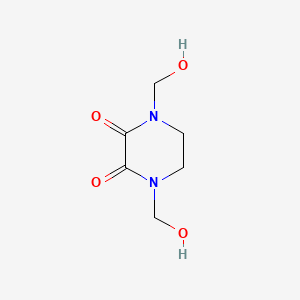

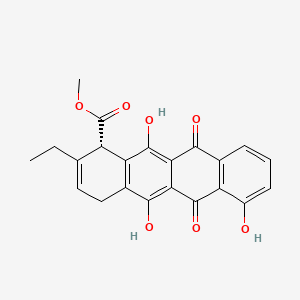
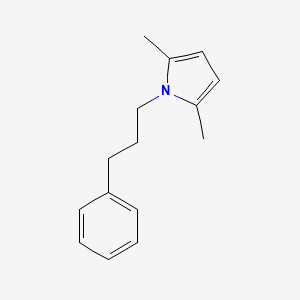
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
